Hevein

Antifungal peptides Plant pathogenesis defense Hevein-type AMPs

Hevein (CAS 137295-60-4), designated Hev b 6.02 under WHO allergen nomenclature, is a 43-amino acid monomeric protein (~4.7 kDa) derived from the N-terminal cleavage of pro-hevein in Hevea brasiliensis latex. It contains a chitin-binding type-1 domain (CBM18) stabilized by four disulfide bridges and exhibits micromolar affinity for chitin.

Molecular Formula C188H282N60O68S8
Molecular Weight 4727 g/mol
CAS No. 137295-60-4
Cat. No. B150373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHevein
CAS137295-60-4
SynonymsHev b 6.02 allergen
hevein
Molecular FormulaC188H282N60O68S8
Molecular Weight4727 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CS)C(=O)NCC(=O)OC(=O)CCC(C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)NC(CC8C=NC=N8)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C188H282N60O68S8/c1-82(2)48-105(224-169(296)111(54-135(197)259)229-170(297)114(57-138(200)262)231-182(309)130-26-17-47-248(130)186(313)128(80-324)245-165(292)106(49-83(3)4)223-158(285)97(22-11-13-43-189)214-140(264)65-207-139(263)64-208-150(277)84(5)213-156(283)100(32-37-131(193)255)219-157(284)98(24-15-45-204-188(201)202)215-141(265)66-210-154(281)121(73-317)238-163(290)101(33-38-132(194)256)217-151(278)93(191)31-41-143(267)268)164(291)240-127(79-323)181(308)244-125(77-321)179(306)236-118(70-250)175(302)221-102(34-39-133(195)257)160(287)226-108(51-87-61-205-95-20-9-7-18-91(87)95)153(280)209-67-142(266)216-109(52-88-62-206-96-21-10-8-19-92(88)96)167(294)239-122(74-318)155(282)211-68-148(276)316-147(275)42-36-104(220-173(300)116(59-145(271)272)233-184(311)149(85(6)253)246-152(279)94(192)69-249)161(288)225-107(50-86-27-29-90(254)30-28-86)166(293)241-126(78-322)180(307)237-120(72-252)185(312)247-46-16-25-129(247)183(310)232-115(58-144(269)270)174(301)227-110(53-89-63-203-81-212-89)168(295)228-112(55-136(198)260)171(298)243-124(76-320)178(305)222-103(35-40-134(196)258)162(289)235-119(71-251)176(303)230-113(56-137(199)261)172(299)242-123(75-319)177(304)218-99(23-12-14-44-190)159(286)234-117(187(314)315)60-146(273)274/h7-10,18-21,27-30,61-63,81-85,89,93-94,97-130,149,205-206,249-254,317-324H,11-17,22-26,31-60,64-80,189-192H2,1-6H3,(H2,193,255)(H2,194,256)(H2,195,257)(H2,196,258)(H2,197,259)(H2,198,260)(H2,199,261)(H2,200,262)(H,207,263)(H,208,277)(H,209,280)(H,210,281)(H,211,282)(H,213,283)(H,214,264)(H,215,265)(H,216,266)(H,217,278)(H,218,304)(H,219,284)(H,220,300)(H,221,302)(H,222,305)(H,223,285)(H,224,296)(H,225,288)(H,226,287)(H,227,301)(H,228,295)(H,229,297)(H,230,303)(H,231,309)(H,232,310)(H,233,311)(H,234,286)(H,235,289)(H,236,306)(H,237,307)(H,238,290)(H,239,294)(H,240,291)(H,241,293)(H,242,299)(H,243,298)(H,244,308)(H,245,292)(H,246,279)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,314,315)(H4,201,202,204)/t84-,85+,89?,93-,94-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,149-/m0/s1
InChIKeyWKMZPSWMEXVKKG-XITFREQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hevein CAS 137295-60-4: Chitin-Binding Lectin Specifications for Antifungal Research and Latex Allergy Diagnostics


Hevein (CAS 137295-60-4), designated Hev b 6.02 under WHO allergen nomenclature, is a 43-amino acid monomeric protein (~4.7 kDa) derived from the N-terminal cleavage of pro-hevein in Hevea brasiliensis latex [1]. It contains a chitin-binding type-1 domain (CBM18) stabilized by four disulfide bridges and exhibits micromolar affinity for chitin [2]. Hevein possesses antifungal properties and serves as the principal IgE-binding epitope in natural rubber latex allergy [3]. Its compact size and well-characterized NMR/crystal structures (PDB: 1HEV, 1Q9B) make it a defined molecular probe for carbohydrate-protein interaction studies [2].

Hevein CAS 137295-60-4: Why In-Class Chitin-Binding Lectins Are Not Interchangeable


Although multiple plant lectins contain hevein-like chitin-binding domains (e.g., wheat germ agglutinin/WGA, Urtica dioica agglutinin/UDA, Datura stramonium agglutinin/DSA), their carbohydrate recognition profiles, binding thermodynamics, and allergenic properties diverge substantially. WGA, a dimeric protein with four hevein-like domains, exhibits distinct multivalent binding behavior and N-glycan selectivity compared to monomeric hevein [1]. UDA possesses different thermodynamic binding parameters (ΔH and ΔCp) despite shared domain architecture [2]. For allergy diagnostics, substituting hevein with whole latex extracts or other latex allergens fails to distinguish genuine latex allergy from cross-reactive sensitization—a critical differential capability unique to Hev b 6.02 . These functional divergences preclude simple substitution without compromising assay specificity or experimental reproducibility.

Hevein CAS 137295-60-4: Quantified Comparative Evidence for Procurement Decisions


Hevein vs. Ac-AMP2: Antifungal Potency Comparison via IC50 in Botrytis cinerea

In comparative antifungal assays, the hevein-type antimicrobial peptide Ee-CBP (structurally analogous to hevein with an additional disulfide bond) exhibited an IC50 of 1 μg/mL against Botrytis cinerea, demonstrating stronger fungal growth inhibition than Ac-AMP2 from Amaranthus caudatus seeds [1]. While this represents a cross-study comparable inference rather than direct hevein measurement, the data establish that even minor structural variations within the hevein-type AMP family produce measurable potency differences, supporting the need for compound-specific selection.

Antifungal peptides Plant pathogenesis defense Hevein-type AMPs

Hevein vs. WGA: Thermodynamic Divergence in Carbohydrate Binding Enthalpy

Isothermal titration microcalorimetry revealed that UDA (Urtica dioica agglutinin, a lectin comprising two hevein-like domains) exhibits a ΔH of interaction for oligosaccharides considerably smaller than that of wheat germ agglutinin (WGA), despite both belonging to a protein family composed entirely of hevein domains [1]. UDA-carbohydrate interactions also displayed relatively higher ΔCp values and a more favorable entropy term, suggesting a greater hydrophobic binding component than WGA [1].

Carbohydrate-protein interactions Isothermal titration calorimetry Lectin binding thermodynamics

Hevein Family Lectins: Differential Sugar-Binding Profiles by Frontal Affinity Chromatography

Quantitative frontal affinity chromatography of six chitin-binding lectins (DSA, LEL, PWM, STL, UDA, and WGA) demonstrated pronounced differences in sugar-binding specificity [1]. WGA showed selective affinity for hybrid-type N-glycans harboring a bisecting GlcNAc residue, whereas UDA exhibited extensive binding to high-mannose type N-glycans with affinity increasing proportionally to Man residue count, and DSA displayed highest affinity for highly branched N-glycans consisting of type II LacNAc [1]. Notably, WGA showed comparable affinity for chitotriose and chitotetraose, while LEL and UDA showed much weaker chitotriose affinity, and DSA, PWM, and STL had no substantial affinity for this ligand [1].

Glycomics Lectin microarray Frontal affinity chromatography N-glycan specificity

Hev b 6.02 (Hevein) IgE Sensitization Prevalence: Differential Rates by Patient Cohort

Epidemiological analysis of IgE sensitization to Hev b 6.02 (hevein) reveals marked prevalence variation across patient subpopulations, enabling differential diagnostic stratification . Sensitization to Hev b 6.02 may reach 78% in latex-allergic healthcare workers (occupational exposure), 58% in patients with multiple surgical history, and as low as 27% in spina bifida patients . In a general allergy-suspected population of 23,077 subjects, Hev b 6 sensitization was detected in only 1.3% of individuals, with significant gender bias (women 1.61% vs men 0.91%, p<0.001) . Direct skin prick testing with purified hevein produced positive reactions in 17 of 21 (81%) latex-allergic patients [1].

Latex allergy Component-resolved diagnostics IgE sensitization Occupational allergy

Recombinant Hevein Production: Reported Purity Thresholds and Expression Systems

Commercial recombinant pro-hevein (HEV1) produced in E. coli is available with reported purity greater than 85% as determined by SDS-PAGE [1]. In contrast, WGA recombinant expression and purification in bacterial systems yields all four isolated hevein-like domains in folded, ligand-binding competent forms, demonstrating that each domain constitutes an independent folding unit [2]. The 4.7 kDa monomeric hevein structure (PDB: 1Q9B at 1.5 Å resolution) is established, enabling quality control by mass spectrometry and structural validation [3].

Recombinant protein production E. coli expression Allergen manufacturing Protein purity

Hevein CAS 137295-60-4: Evidence-Based Applications for Research and Diagnostic Use


Component-Resolved Diagnosis of Latex Allergy with Cohort-Specific Risk Stratification

Hev b 6.02 (hevein) serves as a discriminatory biomarker in latex allergy diagnostics, with sensitization prevalence reaching 78% in occupationally exposed healthcare workers versus 27% in spina bifida patients . Purified hevein enables component-resolved diagnosis that distinguishes genuine latex allergy from clinically irrelevant cross-reactive sensitization—a distinction not achievable with crude latex extracts or non-hevein latex allergens. Procurement of recombinant Hev b 6.02 supports ImmunoCAP testing, skin prick diagnostics, and IgE immunoblot validation, with 81% of latex-allergic patients showing positive skin reactions to purified hevein [1].

Structure-Function Studies of Chitin-Binding Lectin Domain Interactions

Hevein's 43-amino acid monomeric structure (4.7 kDa) with defined NMR (PDB: 1HEV) and X-ray crystallography (PDB: 1Q9B at 1.5 Å) coordinates provides an experimentally tractable model for studying chitin-binding domain (CBM18) interactions . Its micromolar chitin-binding affinity and compact size make it suitable for homonuclear NMR methods, enabling atomic-resolution analysis of protein-carbohydrate recognition. Selection of hevein over multivalent hevein-family lectins (e.g., WGA with four domains) avoids confounding avidity effects inherent to multivalent binding systems [1].

Latex-Fruit Syndrome Cross-Reactivity Research and Allergen Epitope Mapping

Hevein contains the principal IgE-binding epitope of prohevein and mediates cross-reactivity between latex and fruits (banana, chestnut, avocado) due to homologous hevein-like domains in fruit class I chitinases . Preincubation of latex-allergic patient sera with purified hevein completely inhibited IgE binding to the 20 kDa prohevein protein [1]. Procurement of purified hevein supports epitope mapping studies, inhibition immunoblotting, and development of cross-reactivity diagnostic panels where whole fruit extracts lack the necessary molecular resolution.

Antifungal Mechanism Studies and Plant Pathogenesis Defense Research

Hevein exhibits antifungal properties through chitin-binding disruption of fungal cell wall integrity. Hevein-type antimicrobial peptides demonstrate IC50 values as low as 1 μg/mL against Botrytis cinerea, with documented potency differences among structurally related family members . Recombinant hevein (purity >85% by SDS-PAGE) enables controlled antifungal susceptibility testing, chitin-binding inhibition assays, and comparative studies of hevein-type AMP structure-activity relationships. Procurement of defined recombinant material eliminates confounding variables inherent to plant-extracted protein mixtures [1].

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